6-acetyl-2-[4-(pentyloxy)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide
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Overview
Description
6-acetyl-2-[4-(pentyloxy)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide is a complex organic compound with a unique structure that includes a thieno[2,3-c]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-acetyl-2-[4-(pentyloxy)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide typically involves multiple steps. The starting materials often include 6-acetyl-2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide and 4-pentoxybenzoyl chloride. The reaction conditions usually require a solvent such as dichloromethane and a base like triethylamine to facilitate the acylation reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of automated reactors and purification systems.
Chemical Reactions Analysis
Types of Reactions
6-acetyl-2-[4-(pentyloxy)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the acetyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
6-acetyl-2-[4-(pentyloxy)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action for 6-acetyl-2-[4-(pentyloxy)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
6-acetyl-2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide: A precursor in the synthesis of the target compound.
4-pentoxybenzoyl chloride: Another precursor used in the synthesis.
Uniqueness
What sets 6-acetyl-2-[4-(pentyloxy)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research applications .
Properties
IUPAC Name |
6-acetyl-2-[(4-pentoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O4S/c1-3-4-5-12-29-16-8-6-15(7-9-16)21(28)24-22-19(20(23)27)17-10-11-25(14(2)26)13-18(17)30-22/h6-9H,3-5,10-13H2,1-2H3,(H2,23,27)(H,24,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDVCZGHXWFIJLF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C(=O)C)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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